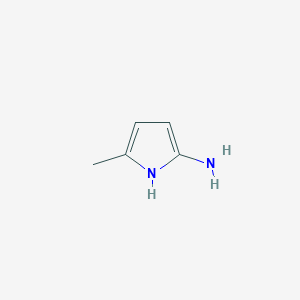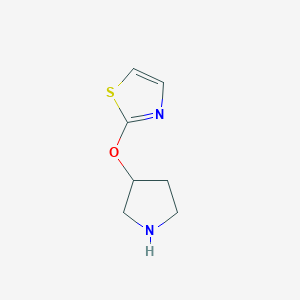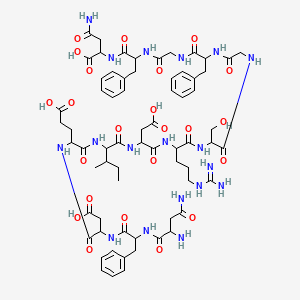
3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle est un composé chimique qui comporte un cycle pyrrolidine lié à un groupe chlorure de benzène sulfonyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle implique généralement la réaction de la pyrrolidine avec le chlorure de benzène sulfonyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité.
Méthodes de production industrielle
À l'échelle industrielle, la production du chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle peut impliquer des procédés à flux continu pour garantir une qualité et un rendement constants. L'utilisation de réacteurs automatisés et de systèmes de purification en ligne peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorure de sulfonyle peut être substitué par des nucléophiles tels que des amines, des alcools ou des thiols pour former des dérivés sulfonamide, sulfonate d'ester ou sulfonothioate.
Réactions de réduction : Le groupe carbonyle peut être réduit en groupe hydroxyle en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Réactions d'oxydation : Le cycle pyrrolidine peut subir une oxydation pour former des dérivés de pyrrolidone.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les amines, les alcools et les thiols. Les réactions sont généralement effectuées en présence d'une base telle que la triéthylamine ou la pyridine.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés dans des conditions anhydres.
Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés dans des conditions acides ou basiques.
Principaux produits formés
Réactions de substitution : Dérivés sulfonamide, sulfonate d'ester et sulfonothioate.
Réactions de réduction : Dérivés hydroxyle.
Réactions d'oxydation : Dérivés de pyrrolidone.
Applications de recherche scientifique
Le chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques et les interactions protéiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés fonctionnelles spécifiques.
Mécanisme d'action
Le mécanisme d'action du chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle implique son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le groupe chlorure de sulfonyle peut former des liaisons covalentes avec des résidus nucléophiles dans les protéines, conduisant à l'inhibition de l'activité enzymatique ou à la modulation de la fonction des récepteurs. Le cycle pyrrolidine peut contribuer à l'affinité de liaison et à la spécificité du composé pour ses cibles moléculaires.
Applications De Recherche Scientifique
3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its molecular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Pyrrolidine-1-carbonyl)benzène-1-sulfonamide : Structure similaire mais avec un groupe sulfonamide au lieu d'un groupe chlorure de sulfonyle.
Chlorure de 4-(2-méthoxyéthoxy)-3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle : Contient un groupe méthoxyéthoxy supplémentaire, ce qui peut modifier ses propriétés chimiques et sa réactivité.
Unicité
Le chlorure de 3-(pyrrolidine-1-carbonyl)benzène-1-sulfonyle est unique en raison de sa combinaison d'un cycle pyrrolidine et d'un groupe chlorure de sulfonyle, qui confère une réactivité distincte et un potentiel d'applications diverses. La présence des deux groupes fonctionnels permet des modifications chimiques polyvalentes et des interactions avec les cibles biologiques.
Propriétés
Formule moléculaire |
C11H12ClNO3S |
|---|---|
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
Clé InChI |
FMDOFNIMTNIYRD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)


![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)

![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)





